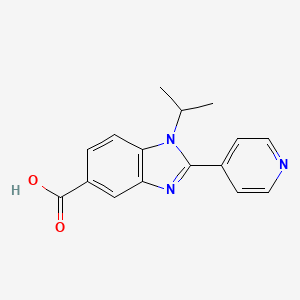
1-Isopropoxy-1-methyl Oxirane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Isopropoxy-1-methyl Oxirane, also known as Isopropyl glycidyl ether, is an organic compound with the molecular formula C6H12O2. It is a type of epoxide, characterized by a three-membered ring containing an oxygen atom. This compound is used in various chemical reactions and industrial applications due to its unique chemical properties .
Preparation Methods
1-Isopropoxy-1-methyl Oxirane can be synthesized through several methods. One common synthetic route involves the reaction of isopropyl alcohol with epichlorohydrin in the presence of a base, such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the oxirane ring .
Industrial production methods often involve the use of continuous flow reactors to optimize reaction conditions and improve yield. These methods typically require precise control of temperature, pressure, and reactant concentrations to ensure the efficient production of this compound .
Chemical Reactions Analysis
1-Isopropoxy-1-methyl Oxirane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones, depending on the reaction conditions and reagents used.
Reduction: Reduction reactions can convert the oxirane ring into a diol.
Substitution: Nucleophilic substitution reactions can open the oxirane ring, leading to the formation of various substituted products.
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and nucleophiles such as amines or thiols for substitution reactions. Major products formed from these reactions include alcohols, diols, and various substituted derivatives .
Scientific Research Applications
1-Isopropoxy-1-methyl Oxirane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: The compound is used in the study of enzyme-catalyzed reactions involving epoxides and their biological activity.
Medicine: Research has explored its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: It is used in the production of epoxy resins, which are important materials in coatings, adhesives, and composites
Mechanism of Action
The mechanism of action of 1-Isopropoxy-1-methyl Oxirane involves the reactivity of the oxirane ring. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with various nucleophiles. This reactivity is exploited in many chemical processes, including polymerization and cross-linking reactions. The molecular targets and pathways involved depend on the specific reaction and the nucleophiles used .
Comparison with Similar Compounds
1-Isopropoxy-1-methyl Oxirane can be compared with other similar compounds, such as:
Ethylene oxide: A simpler epoxide with a two-carbon backbone, used extensively in sterilization and as a precursor to ethylene glycol.
Propylene oxide: Another common epoxide, used in the production of polyurethane foams and as a fumigant.
Butylene oxide: A four-carbon epoxide, used in the production of butylene glycol and as a solvent.
The uniqueness of this compound lies in its isopropoxy group, which imparts different reactivity and properties compared to other epoxides. This makes it valuable in specific applications where its unique chemical behavior is advantageous .
Properties
Molecular Formula |
C6H12O2 |
|---|---|
Molecular Weight |
116.16 g/mol |
IUPAC Name |
2-methyl-2-propan-2-yloxyoxirane |
InChI |
InChI=1S/C6H12O2/c1-5(2)8-6(3)4-7-6/h5H,4H2,1-3H3 |
InChI Key |
BEFREQAYUFQGNF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1(CO1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


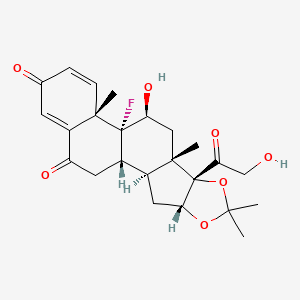
![3-(4-chlorophenyl)sulfanyl-2-thiophen-2-yl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13860604.png)
![(2S)-N-[(2S,3S)-4-[(3R,4aR,8aR)-3-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]carbamoyl]-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl]-3-hydroxy-1-phenylbutan-2-yl]-2-(quinoline-2-carbonylamino)butanediamide](/img/structure/B13860606.png)
![(2S)-2-[[4-(1H-imidazol-5-ylmethylideneamino)-2-naphthalen-1-ylbenzoyl]amino]-4-methylpentanoic acid](/img/structure/B13860613.png)

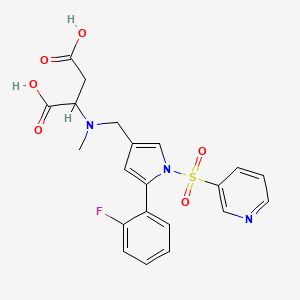
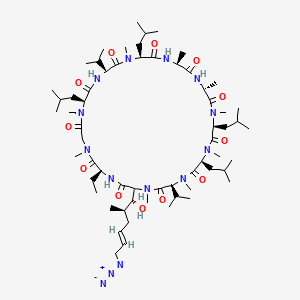
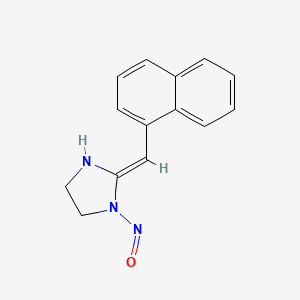
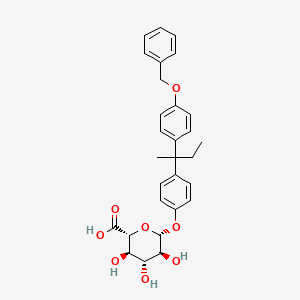


![sodium;(2R,5S)-2-[(S)-(4-fluoroanilino)-(4-hydroxyphenyl)methyl]-5-(4-fluorophenyl)-5-hydroxypentanoate](/img/structure/B13860666.png)

